molecular formula C18H11ClN2O2 B14725148 2-Chloro-10-oxido-8-phenylphenazin-5-ium 5-oxide CAS No. 6968-40-7

2-Chloro-10-oxido-8-phenylphenazin-5-ium 5-oxide

Katalognummer: B14725148
CAS-Nummer: 6968-40-7
Molekulargewicht: 322.7 g/mol
InChI-Schlüssel: WYROXQUQYYQKSA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-10-oxido-8-phenylphenazin-5-ium 5-oxide is a complex organic compound known for its unique structural properties and diverse applications. It belongs to the phenazine family, which is characterized by a tricyclic aromatic system with nitrogen atoms. This compound is of significant interest in various scientific fields due to its potential biological and chemical activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-10-oxido-8-phenylphenazin-5-ium 5-oxide typically involves multi-step organic reactions. One common method includes the oxidative cyclization of 1,2-diaminobenzene derivatives with appropriate chlorinating agents. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-10-oxido-8-phenylphenazin-5-ium 5-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various phenazine derivatives with altered functional groups, which can exhibit different chemical and biological properties .

Wissenschaftliche Forschungsanwendungen

2-Chloro-10-oxido-8-phenylphenazin-5-ium 5-oxide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Chloro-10-oxido-8-phenylphenazin-5-ium 5-oxide involves its interaction with cellular components. It can intercalate into DNA, disrupting the replication process and leading to cell death. The compound also generates reactive oxygen species, which can induce oxidative stress in cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Compared to similar compounds, 2-Chloro-10-oxido-8-phenylphenazin-5-ium 5-oxide exhibits unique properties such as higher stability and specific biological activities. Its structural configuration allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .

Eigenschaften

CAS-Nummer

6968-40-7

Molekularformel

C18H11ClN2O2

Molekulargewicht

322.7 g/mol

IUPAC-Name

2-chloro-10-oxido-8-phenylphenazin-5-ium 5-oxide

InChI

InChI=1S/C18H11ClN2O2/c19-14-7-9-16-18(11-14)21(23)17-10-13(6-8-15(17)20(16)22)12-4-2-1-3-5-12/h1-11H

InChI-Schlüssel

WYROXQUQYYQKSA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)[N+](=O)C4=C(N3[O-])C=C(C=C4)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.